molecular formula C25H21BrN4O3S B5714933 N-(2-{[(2E)-2-(4-BROMOBENZYLIDENE)HYDRAZINO]CARBONYL}-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-YL)-2-METHOXYBENZAMIDE

N-(2-{[(2E)-2-(4-BROMOBENZYLIDENE)HYDRAZINO]CARBONYL}-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-YL)-2-METHOXYBENZAMIDE

Cat. No.: B5714933
M. Wt: 537.4 g/mol
InChI Key: YJZSZKDQWDMZDY-UVHMKAGCSA-N
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Description

N-(2-{[(2E)-2-(4-BROMOBENZYLIDENE)HYDRAZINO]CARBONYL}-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-YL)-2-METHOXYBENZAMIDE is a complex organic compound with a unique structure that includes a thienopyridine core, a bromobenzylidene group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(2E)-2-(4-BROMOBENZYLIDENE)HYDRAZINO]CARBONYL}-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-YL)-2-METHOXYBENZAMIDE typically involves a multi-step process. One common method starts with the preparation of the thienopyridine core, followed by the introduction of the bromobenzylidene group through a condensation reaction with 4-bromobenzaldehyde. The final step involves the coupling of the intermediate with 2-methoxybenzamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(2E)-2-(4-BROMOBENZYLIDENE)HYDRAZINO]CARBONYL}-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-YL)-2-METHOXYBENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The bromine atom in the bromobenzylidene group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N-(2-{[(2E)-2-(4-BROMOBENZYLIDENE)HYDRAZINO]CARBONYL}-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-YL)-2-METHOXYBENZAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-{[(2E)-2-(4-BROMOBENZYLIDENE)HYDRAZINO]CARBONYL}-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-YL)-2-METHOXYBENZAMIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[(2E)-2-(4-BROMOBENZYLIDENE)HYDRAZINO]CARBONYL}-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-YL)-2-METHOXYBENZAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-3-[(2-methoxybenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BrN4O3S/c1-14-12-15(2)28-25-20(14)21(29-23(31)18-6-4-5-7-19(18)33-3)22(34-25)24(32)30-27-13-16-8-10-17(26)11-9-16/h4-13H,1-3H3,(H,29,31)(H,30,32)/b27-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZSZKDQWDMZDY-UVHMKAGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NN=CC3=CC=C(C=C3)Br)NC(=O)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)N/N=C/C3=CC=C(C=C3)Br)NC(=O)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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